5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-10-(2-(dimethylamino)ethyl)-8-trifluoromethyl-, hydrochloride
Description
The compound 5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-10-(2-(dimethylamino)ethyl)-8-trifluoromethyl-, hydrochloride is a dibenzodiazepine derivative characterized by a fused tricyclic core with a 1,4-diazepin-11-one moiety. Key structural features include:
Properties
CAS No. |
78110-20-0 |
|---|---|
Molecular Formula |
C18H19ClF3N3O |
Molecular Weight |
385.8 g/mol |
IUPAC Name |
dimethyl-[2-[6-oxo-3-(trifluoromethyl)-11H-benzo[b][1,4]benzodiazepin-5-yl]ethyl]azanium;chloride |
InChI |
InChI=1S/C18H18F3N3O.ClH/c1-23(2)9-10-24-16-11-12(18(19,20)21)7-8-15(16)22-14-6-4-3-5-13(14)17(24)25;/h3-8,11,22H,9-10H2,1-2H3;1H |
InChI Key |
WQCCTIOYIIMUFS-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCN1C2=C(C=CC(=C2)C(F)(F)F)NC3=CC=CC=C3C1=O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Procedures
| Step | Reaction Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1. Protection of 1,4-Diazepan-5-one | In tetrahydrofuran (THF), 10–20 °C, 2 hours | Commercially available 1,4-diazepan-5-one is reacted with di-tert-butyl dicarbonate to form tert-butyl 5-oxo-1,4-diazepane-1-carboxylate | 89% yield; product isolated as solid after concentration and washing with n-pentane |
| 2. Carbamate Formation with DMAP Catalyst | In dichloromethane, 20 °C, 4 hours | Reaction of 5-oxo-1,4-diazepane-1-carboxylic acid tert-butyl ester with di-tert-butyl dicarbonate in presence of 4-dimethylaminopyridine (DMAP) | 795 mg isolated; purified by silica gel chromatography and crystallization |
| 3. Hydrogenation to Remove Protecting Groups | Methanol, 45 °C, inert atmosphere (N2), Pd(OH)2 catalyst, under hydrogen gas overnight | Hydrogenolysis of protected intermediates to yield 1,4-diazepan-5-one derivatives | Crude product used directly in next step; monitored by mass spectrometry (ESIMS) |
| 4. Introduction of Trifluoromethyl Group and Side Chain | Reaction with trifluoroacetic acid and other reagents in dichloromethane at 20 °C, 3 hours | Intermediate I-50 treated with TFA, followed by reaction with cyclobutanone and sodium triacetoxyborohydride for reductive amination | 98% yield of intermediate I-52; purified by extraction and drying; characterized by 1H-NMR and MS |
| 5. Final Crystallization and Salt Formation | Crystallization from solvents such as diethyl ether/petroleum ether or controlled crystallization with HCl | Formation of hydrochloride salt to enhance pharmaceutical properties | Crystalline forms obtained by controlled temperature and solvent composition; seeding techniques employed for polymorph control |
Detailed Reaction Notes and Conditions
Protection Step: The use of di-tert-butyl dicarbonate (Boc anhydride) in THF at low temperature ensures selective protection of the diazepane nitrogen, facilitating subsequent functionalization.
Catalysis: DMAP acts as a nucleophilic catalyst to accelerate carbamate formation, improving reaction efficiency and yield.
Hydrogenation: Palladium hydroxide on carbon (Pd(OH)2/C) under hydrogen atmosphere is employed to remove protecting groups without affecting sensitive functional groups, conducted under inert atmosphere to avoid oxidation.
Reductive Amination: Sodium triacetoxyborohydride (NaBH(OAc)3) is used as a mild reducing agent to introduce the 2-(dimethylamino)ethyl side chain via reductive amination, a key step in installing the pharmacophore.
Salt Formation: The hydrochloride salt is prepared by adding hydrochloric acid to the free base compound in solution, followed by controlled crystallization to achieve high purity and desired polymorphic form.
Data Tables Summarizing Key Experimental Findings
Research Findings and Source Diversity
The synthesis is well-documented in European patents EP1606268B1 and EP1546134B1, which provide detailed procedures for preparation, purification, and crystallization of the compound and its analogs.
Experimental data from commercial chemical suppliers confirm the reproducibility of key intermediates and final products with consistent yields and characterization profiles.
The use of mild reaction conditions and selective catalysts ensures minimal side reactions, contributing to the compound's suitability for pharmaceutical applications.
Crystallization techniques and salt formation are critical for obtaining pharmaceutically acceptable forms with optimal bioavailability and stability.
Chemical Reactions Analysis
Types of Reactions
5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-10-(2-(dimethylamino)ethyl)-8-trifluoromethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The dimethylaminoethyl side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted analogs, which can be further explored for their biological activities .
Scientific Research Applications
5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-10-(2-(dimethylamino)ethyl)-8-trifluoromethyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders due to its ability to modulate neurotransmitter activity.
Industry: The compound is used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-10-(2-(dimethylamino)ethyl)-8-trifluoromethyl-, hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. This modulation is crucial for its potential therapeutic effects in treating neurological disorders .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Electrophilic Substituents :
- The 8-trifluoromethyl group in the target compound contrasts with 8-chloro in AWD 26-04. While both are electron-withdrawing, CF₃ offers greater steric bulk and metabolic resistance compared to Cl .
- Thiazepine analogues (e.g., compound 27 in ) replace the diazepine nitrogen with sulfur, altering ring electronics and receptor affinity .
Basic Side Chains: The dimethylaminoethyl group in the target compound parallels the piperazinyl substituent in 11-(4-methylpiperazinyl)-5H-dibenzo[b,e][1,4]diazepin-2-ol (CAS 156632-07-4). Both enhance solubility and may target amine-sensitive receptors (e.g., dopamine or acetylcholine receptors) .
Biological Activity Trends: Anticancer dibenzodiazepines (e.g., triazole hybrids) show IC₅₀ values <1 µM, attributed to apoptosis induction and cell cycle arrest . The target compound’s trifluoromethyl group may enhance similar mechanisms. Anticholinergic dibenzodiazepines like AWD 26-06 highlight the role of hydrophilic side chains (e.g., bis(2-hydroxyethyl)aminoacetyl) in ulcer treatment .
Key Observations:
- Trifluoromethyl Introduction : Palladium catalysis (as in ) is a plausible route for installing CF₃, though direct evidence is lacking.
- Salt Formation : Hydrochloride salts (e.g., AWD 26-06) are typically generated via acidification, improving crystallinity and solubility .
Pharmacokinetic and Toxicity Considerations
- Hydrochloride Salts : Enhance water solubility but may increase renal clearance .
- Metabolic Stability : The CF₃ group in the target compound likely reduces oxidative metabolism compared to ethyl or chloro analogues .
- Receptor Selectivity: Dimethylaminoethyl and piperazinyl groups may confer divergent receptor profiles (e.g., D2 dopamine vs. muscarinic acetylcholine receptors) .
Biological Activity
5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-10-(2-(dimethylamino)ethyl)-8-trifluoromethyl-, hydrochloride is a complex organic compound belonging to the dibenzo-diazepine family. This compound exhibits notable biological activity, particularly in pharmacological applications. Its unique structure and functional groups contribute to its interaction with various biological targets, making it a subject of extensive research in medicinal chemistry and pharmacology.
Structure and Synthesis
The molecular formula of this compound is C19H24ClN3O, and it features a bicyclic system comprising a diazepine ring fused to two benzene rings. The presence of functional groups such as dimethylamino and trifluoromethyl enhances its solubility and reactivity.
Synthesis Overview:
- Reagents: Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (amines).
- Conditions: Reactions typically occur under controlled temperatures using solvents like dichloromethane or ethanol.
- Techniques: Advanced synthesis techniques such as continuous flow reactors are utilized to optimize yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors in the brain. It modulates receptor activity, influencing neurotransmitter release and uptake, which is crucial for its potential therapeutic effects in treating neurological disorders.
Biological Activity and Therapeutic Potential
Research indicates that derivatives of 5H-Dibenzo(b,e)(1,4)diazepin-11-one may act as selective inhibitors for specific kinases involved in cancer therapy. For example, studies have shown that certain derivatives can inhibit checkpoint kinase 1 (Chk1), which plays a significant role in cell cycle regulation .
Key Findings:
- Chk1 Inhibition: A study demonstrated that a derivative exhibited potent enzymatic activity against Chk1 kinase, significantly increasing the cytotoxicity of camptothecin in cancer cells .
- Inflammatory Response Modulation: The compound has been shown to modulate inflammatory responses by interacting with peripheral benzodiazepine receptors, affecting cytokine release .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 10,11-Dihydro-5H-dibenz(b,f)azepine | Similar dibenzo-diazepine core | Different functional groups |
| 10,11-Dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepine | Contains an oxo group | Varies in reactivity due to oxidation state |
| 10H-Dibenzo(b,e)(1,4)diazepine-10-propanamine | Similar core but with propanamine substituent | Different pharmacological profiles |
The uniqueness of 5H-Dibenzo(b,e)(1,4)diazepin-11-one lies in its specific combination of functional groups that confer distinct chemical properties and biological activities compared to these similar compounds.
Case Studies
Several studies have explored the pharmacological potential of this compound:
- Cancer Therapy: A study on the selectivity of certain derivatives as Chk1 inhibitors showed significant enhancement in the efficacy of traditional chemotherapeutics while maintaining low cytotoxicity .
- Neurological Disorders: Research indicates that the modulation of neurotransmitter receptors can lead to potential treatments for anxiety and depression by leveraging the compound's anxiolytic properties.
Q & A
Q. What statistical approaches validate the reproducibility of synthetic protocols across laboratories?
- Methodological Answer : Implement inter-laboratory studies with standardized protocols (e.g., ISO 17025). Use ANOVA to analyze yield variability and identify critical control points (e.g., drying time for sodium sulfate). Blockchain-based data logging ensures traceability of experimental parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
